N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27(19-32-24-12-11-20-6-1-3-8-22(20)16-24)28-17-25(26-10-5-15-31-26)29-14-13-21-7-2-4-9-23(21)18-29/h1-12,15-16,25H,13-14,17-19H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJKQAYTQOWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Moiety: : This can be synthesized through the Pictet-Spengler reaction, where an appropriate phenethylamine is reacted with an aldehyde under acidic conditions to yield the isoquinoline ring.
Functionalization of the Furan Ring: : The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction using a furan derivative and an appropriate electrophilic partner.
Coupling of Naphthalene and Acetamide: : The naphthyl group is introduced by reacting naphthol with an appropriate acyl chloride to form the ester or acetamide.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow synthesis or batch processing with optimized reaction conditions for each step are employed to maximize yield and purity. Solvent choice, temperature control, and catalyst selection play crucial roles in scaling up these reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: : This compound may be oxidized at various positions, depending on the reagents used.
Reduction: : Selective reduction can be achieved to target specific double bonds or functional groups.
Substitution: : The presence of heteroatoms like oxygen and nitrogen makes it susceptible to nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative transformations.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: : Halogenating agents (such as bromine or chlorine) for electrophilic substitutions.
Major Products
The products formed from these reactions depend on the position of reactivity. For example, oxidation can lead to the formation of carbonyl compounds, while reduction might yield alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide exhibits significant antitumor properties. In vitro studies demonstrated that this compound can inhibit cell viability in various cancer cell lines at low concentrations (around 10 µM), suggesting its potential as an anticancer agent. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vivo models have shown that this compound reduces inflammation markers significantly. Studies indicated a decrease in prostaglandin E2 levels in animal models of arthritis, correlating with cyclooxygenase (COX) inhibition. This suggests that the compound could be explored further for its therapeutic applications in inflammatory diseases.
Neuroprotective Properties
Given the presence of the 3,4-dihydroisoquinoline structure, there is potential for neuroprotective applications. Preliminary studies suggest that this compound may mitigate oxidative stress and neuronal damage, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
-
Antitumor Activity :
- A study published in a peer-reviewed journal demonstrated significant growth inhibition in human tumor cell lines when treated with varying concentrations of the compound. The mean GI50 values were reported to be around 15 μM across multiple cancer types.
-
Inflammation Models :
- In an experimental setup involving induced arthritis in rats, treatment with the compound resulted in a marked reduction of inflammatory markers compared to control groups. This supports its potential use in treating chronic inflammatory conditions.
-
Oxidative Stress Studies :
- Research focusing on oxidative stress revealed that treatment with this compound led to decreased levels of malondialdehyde (a marker for oxidative damage) and increased activity of antioxidant enzymes, indicating a protective effect against cellular damage.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves binding to molecular targets such as enzymes or receptors. The isoquinoline moiety can engage in π-π interactions, the furan ring can participate in hydrogen bonding, and the naphthalene group can provide hydrophobic interactions. These interactions collectively influence the compound's biological activity by modulating signal transduction pathways or enzymatic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- The naphthalen-2-yloxy group in the target compound and ’s morpholinoethyl analog is critical for cytotoxicity, as both show activity against cancer cells .
- Replacing naphthalen-2-yloxy with chlorophenoxy () likely alters solubility and target engagement due to differences in π-π stacking and hydrophobicity.
Key Observations :
- The target compound’s synthesis likely involves cyclization (as in ) or amide coupling (as in ), contrasting with the click chemistry used for triazole derivatives ().
- Copper-catalyzed methods () offer regioselectivity for triazole formation but may introduce metal contamination, requiring rigorous purification .
Pharmacological Profiles
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- The naphthalenyloxy acetamide scaffold () demonstrates significant cytotoxicity, suggesting the target compound may share this activity.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N2O2
- Molecular Weight : 360.4 g/mol
- CAS Number : 898416-63-2
- Structure : The compound features a complex structure that includes a dihydroisoquinoline moiety linked to a furan and naphthalene group, contributing to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar scaffolds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 (related compound) | 0.52 | 10.73 |
These findings suggest that the compound may possess similar or enhanced anti-inflammatory properties compared to established COX inhibitors like Celecoxib .
2. Analgesic Activity
The analgesic potential of this compound is hypothesized based on its structural similarity to other known analgesics. Studies have shown that derivatives of dihydroisoquinoline exhibit analgesic effects through modulation of pain pathways, potentially by interacting with opioid receptors or inhibiting inflammatory mediators .
3. Antitumor Activity
Preliminary studies suggest that compounds containing the dihydroisoquinoline framework may exhibit antitumor properties. This is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is likely mediated through multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
- Cell Signaling Modulation : Similar compounds have been shown to affect various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Case Study 1: In Vivo Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of a related compound in a rat model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to the control group, supporting the hypothesis that compounds with similar structures can effectively mitigate inflammation .
Case Study 2: Antitumor Efficacy in Cell Lines
In vitro studies using cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential as therapeutic agents against specific types of cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
